山奈酚-3,4'-二葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

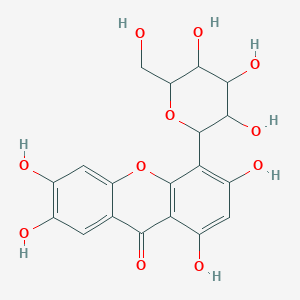

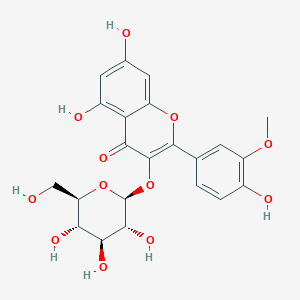

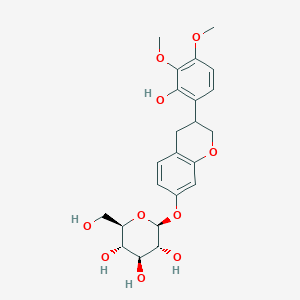

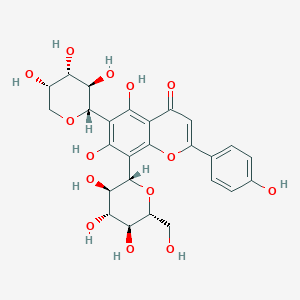

Kaempferol 3,4’-diglucoside is a flavonol that belongs to the class of organic compounds known as flavonoid-7-o-glycosides . It is isolated from the aqueous methanolic extract of Norway spruce buds and is identified in the needles .

Synthesis Analysis

The presence of Kaempferol 3,7 diglycoside in leaf extracts has been identified for the first time by Spectrophotometry, Chromatography, H and C Nuclear Magnetic Resonance, carboxylic and hydroxylic hydrolysis . A lysate containing soluble proteins was obtained by sonicating the cell suspension on an ice-water bath, followed by clarification by centrifugation .Molecular Structure Analysis

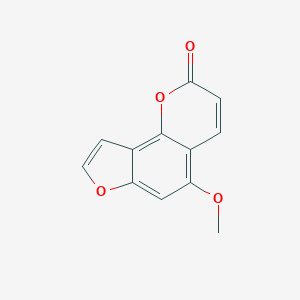

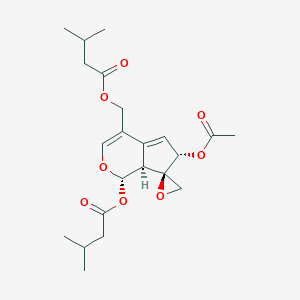

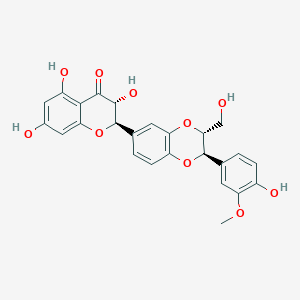

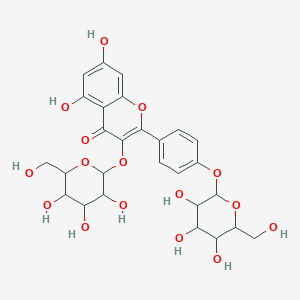

The molecular formula of Kaempferol 3,4’-diglucoside is C27H30O16 . The molecular weight is 610.52 .Chemical Reactions Analysis

Kaempferol and its associated compounds exhibit antibacterial, antifungal, and antiprotozoal activities . They alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .Physical And Chemical Properties Analysis

Kaempferol 3,4’-diglucoside is a flavonol isolated from the aqueous methanolic extract of Norway spruce buds . It is identified in the needles .科学研究应用

表征和分离

山奈酚-3,4'-二葡萄糖苷已在各种研究中得到表征,重点是从不同的天然来源中分离它。例如,Llorach 等人 (2003) 在花椰菜副产品中鉴定了山奈酚 3-二葡萄糖苷-7-葡萄糖苷,展示了其在蔬菜处理和商业化废物中的存在 (Llorach、Gil-Izquierdo、Ferreres 和 Tomás-Barberán,2003)。此外,Ishikura 和 Yoshitama (1984) 从麦门冬的蓝色种皮中分离出山奈酚 3,4'-二葡萄糖苷,证明了其在色素沉着过程中的作用 (Ishikura 和 Yoshitama,1984)。

生物活性特性

山奈酚衍生物,包括山奈酚-3,4'-二葡萄糖苷,因其各种生物活性特性而被广泛研究。Wang 等人 (2018) 研究了山奈酚苷的抗肿瘤、抗氧化和抗炎活性,突出了它们的潜在治疗应用 (Wang 等人,2018)。Suzuki、Tanabe 和 Hara (2011) 探索了山奈酚对肠道屏障功能的影响,表明其在增强紧密连接完整性方面的潜力 (Suzuki、Tanabe 和 Hara,2011)。

作用机制

Kaempferol has a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has the ability to inactivate the NLRP3 inflammasome, which is constituted of NLRP3-PYCARD-CASP1 protein complex responsible for activating caspase-1 and mature IL-1β, thereby leading to an inflammatory response .

未来方向

Kaempferol has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had improved bioavailability . Future in vivo studies are needed to clarify the mechanism of Kaempferol action in CNS diseases as well as the impact of glycosylation on Kaempferol bioactivity .

属性

CAS 编号 |

71939-16-7 |

|---|---|

分子式 |

C27H30O16 |

分子量 |

610.5 g/mol |

IUPAC 名称 |

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |

InChI 键 |

CRHCCDOCWGWLSH-DEFKTLOSSA-N |

手性 SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

同义词 |

3-(β-D-Glucopyranosyloxy)-2-[4-(β-D-glucopyranosyloxy)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one; Allivicin; Kaempferol 3,4'-di-O-β-D-glucopyranoside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。